molecular formula C9H7ClF3NO2 B14028037 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

Cat. No.: B14028037
M. Wt: 253.60 g/mol
InChI Key: BEQMSASYNHJLDK-UHFFFAOYSA-N
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Description

5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C9H7ClF3NO2 It is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide typically involves the reaction of 5-chloro-2-(trifluoromethyl)benzoic acid with methoxyamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxy-trifluoromethylbenzamide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 5-chloro-2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 5-chloro-2-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide is unique due to the presence of both a methoxy and a trifluoromethyl group on the benzamide core. This combination of functional groups imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H7ClF3NO2

Molecular Weight

253.60 g/mol

IUPAC Name

5-chloro-N-methoxy-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C9H7ClF3NO2/c1-16-14-8(15)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3,(H,14,15)

InChI Key

BEQMSASYNHJLDK-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F

Origin of Product

United States

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